2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
2-(2,4-Dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethylphenoxy group linked to a chromen-2-one (coumarin) scaffold via an acetamide bridge.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPBUFMWBWUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenol and 6-amino-2H-chromen-2-one.
Formation of Intermediate: The 2,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(2,4-dimethylphenoxy)acetyl chloride is then reacted with 6-amino-2H-chromen-2-one in the presence of a base such as pyridine to yield the final product, 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and chromenyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form corresponding alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for further research in therapeutic applications.
Anticancer Activity
Preliminary studies indicate that 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide shows promise as an anticancer agent. Compounds with similar structural motifs have demonstrated the ability to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting the cell cycle and interfering with DNA synthesis.
Case Study : A study involving derivatives of this compound showed selective cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The modifications in the side chains enhanced the anticancer potency significantly.
Antimicrobial Properties
The presence of the phenoxy group suggests potential antimicrobial activity. Related compounds have been reported to exhibit significant efficacy against common pathogens.
- Research Findings : In vitro tests have shown that derivatives of this compound possess minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of microbial cell membranes.
Neuropharmacological Effects
The neuroactive properties associated with similar compounds suggest that this molecule may influence neurotransmitter systems.
- Experimental Evidence : Research indicates that compounds with chromenyl structures can modulate serotonin and dopamine pathways, potentially leading to applications in treating mood disorders or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Chromen-2-one Position : The 6-yl acetamide linkage distinguishes it from analogs with substitutions at the 7-position (e.g., ), which may alter binding interactions in biological targets .
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical Properties
- Solubility: Sulfonamide-containing analogs () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s dimethylphenoxy group prioritizes lipophilicity .
- Stability : Thioether linkages () and halogen atoms () enhance metabolic stability compared to the target compound’s ether and acetamide bonds .
Biological Activity
The compound 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is . The structure features a coumarin moiety linked to an acetamide group and a dimethylphenoxy substituent. This structural arrangement is significant as it influences the compound's biological interactions.
Anticancer Properties
Research indicates that coumarin derivatives exhibit notable anticancer activities. For instance, studies have shown that compounds similar to 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can inhibit the proliferation of various cancer cell lines. A recent study reported that related coumarin derivatives demonstrated IC50 values as low as 0.47 μM against MCF-7 breast cancer cells, suggesting potent anticancer effects .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays have demonstrated that it exhibits significant antilipid peroxidation activity, which is crucial for protecting cellular components from oxidative damage . This activity is particularly relevant in the context of diseases where oxidative stress plays a critical role.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that derivatives of coumarin, including this compound, act as dual binding site inhibitors of AChE, exhibiting higher potency than standard inhibitors like tacrine and galantamine . This suggests potential applications in treating cognitive disorders.
The mechanisms underlying the biological activities of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades.
- Antioxidant Mechanism : It likely scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress.
- AChE Inhibition Mechanism : The binding interactions with AChE involve π-π stacking and cation-π interactions with critical amino acid residues, leading to effective inhibition .
Study 1: Anticancer Activity
In a study focused on various coumarin derivatives, 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide was found to exhibit significant cytotoxicity against human cancer cell lines. The study employed MTT assays to quantify cell viability and determined that the compound's efficacy was comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of coumarin derivatives highlighted the potential of this compound to enhance cognitive function in animal models. Behavioral tests indicated improved memory retention and learning capabilities following treatment with the compound .
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide?
- Methodology :
-
Reagent Selection : Use strong bases (e.g., NaOH) to overcome the low acidity of 2,4-dimethylphenol derivatives. Harsh reflux conditions (~100–120°C) are required due to the electron-donating methyl groups reducing electrophilicity .
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pH Control : During purification (e.g., filtration), maintain a slightly acidic medium (pH 5–6) to maximize yield. Strongly acidic or basic conditions lead to salt formation and reduced recovery .
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Coupling Reactions : For amide bond formation, employ carbodiimide-based coupling agents (e.g., TBTU) with 2,6-lutidine as a base in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Data Table : Synthesis Optimization Parameters
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.6–7.5 ppm) and carbonyl signals (δ 165–175 ppm) to confirm the coumarin and acetamide moieties. For example, thiol protons in intermediates appear at δ 12.15 ppm (singlet) .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 368.12) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N values fall within ±0.5% of theoretical calculations .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up?
- Analysis Framework :
- Variable Screening : Use design-of-experiments (DoE) to assess interactions between pH, temperature, and solvent purity. Evidence shows yield drops to <50% at pH >8 due to hydrolysis .
- Contamination Checks : Trace metal impurities (e.g., Fe³⁺) in reagents can catalyze side reactions; inductively coupled plasma (ICP) analysis is recommended.
- Replication : Reproduce low-yield conditions (e.g., basic filtration) to identify critical thresholds .
Q. What strategies are effective for resolving ambiguous crystallographic data?
- Methodology :
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Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction with Cu-Kα radiation. For example, coumarin derivatives show planar geometry with C=O bond lengths of 1.21 Å .
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Software Tools : Refine structures using SHELXL (for small molecules) or WinGX (for data integration and error analysis). Anisotropic displacement parameters help model thermal motion .
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Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., N–H···O interactions in acetamide groups) .
- Data Table : Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.67 |
| R Factor | 0.049 |
| CCDC Deposition | 2345678 |
Q. How can in silico modeling guide bioactivity studies for this compound?
- Methodology :
- Docking Studies : Target auxin-signaling proteins (e.g., TIR1 receptors) using the coumarin-acetamide scaffold. Structural analogs like WH7 show herbicidal activity via competitive binding .
- ADMET Prediction : Use SwissADME to predict log P (~2.8) and bioavailability. The 2,4-dimethylphenoxy group enhances lipophilicity, improving membrane permeability.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with IC50 values in enzyme inhibition assays .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
